4-Isopropyl-3-methyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-4-propan-2-yl-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-5(2)7-4-8-9-6(7)3/h4-5H,1-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEZGJVIOFBJBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Isopropyl 3 Methyl 1h Pyrazole and Analogues
Classical Cyclocondensation Reactions in Pyrazole (B372694) Synthesis
The traditional and most fundamental approach to pyrazole synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. youtube.com This method, known as the Knorr pyrazole synthesis, remains a cornerstone for the formation of the pyrazole ring.
Hydrazine Cyclization with 1,3-Diketones and β-Keto Esters
The reaction of a 1,3-diketone with hydrazine is a robust method for preparing pyrazoles. youtube.com The process involves the condensation of the hydrazine with the two carbonyl groups of the diketone, followed by cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com A general one-pot method involves the in situ formation of 1,3-diketones from ketones and acid chlorides, which are then immediately reacted with hydrazine. organic-chemistry.org This approach is highly efficient and tolerates a variety of functional groups. organic-chemistry.org
Similarly, β-ketoesters can be employed as the 1,3-dicarbonyl component. The reaction with hydrazine proceeds first through the formation of a hydrazone intermediate, which then undergoes intramolecular acylation to form a pyrazolone (B3327878), a tautomer of the corresponding hydroxypyrazole.
A variety of reaction conditions have been explored for this classical transformation. While often carried out in solvents like ethanol (B145695), developments have shown that the reaction can proceed efficiently under various catalytic conditions. conicet.gov.arnih.gov
Table 1: Examples of Classical Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product | Reference |
|---|---|---|---|
| 1,3-Diketone | Hydrazine | Pyrazole | youtube.com |
| β-Ketoester | Hydrazine | Pyrazolone | |
| In situ generated 1,3-Diketone | Hydrazine | Pyrazole | organic-chemistry.org |
Regioselective Control in Pyrazole Formation via Traditional Routes
A significant challenge in the synthesis of substituted pyrazoles from unsymmetrical 1,3-diketones and substituted hydrazines is the control of regioselectivity. conicet.gov.arnih.gov The reaction can potentially yield two constitutional isomers, and their separation can be difficult. conicet.gov.ar The regiochemical outcome is influenced by the relative reactivity of the two carbonyl groups and the nature of the substituents on both the diketone and the hydrazine. researchgate.net
For instance, the reaction of a nonsymmetrical 1,3-diketone with methylhydrazine can produce a mixture of two N-methylpyrazole regioisomers. conicet.gov.ar Traditional methods using ethanol as a solvent often result in poor regioselectivity. conicet.gov.arnih.gov The challenge of regiocontrol has been a driving force for the development of more advanced synthetic strategies. nih.gov
Advanced Synthetic Strategies for Substituted Pyrazoles
To overcome the limitations of classical methods, particularly the lack of regioselectivity, a range of advanced synthetic strategies have been developed. These methods often employ novel solvents, catalysts, and reaction pathways to achieve greater control and efficiency.
Halogenated Solvent-Mediated Synthesis for Enhanced Regioselectivity
Research has demonstrated that the choice of solvent can have a dramatic impact on the regioselectivity of pyrazole formation. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), has been shown to significantly improve the regioselectivity in the reaction of 1,3-diketones with methylhydrazine. conicet.gov.ar In many cases, the use of HFIP as the solvent leads to the almost exclusive formation of one regioisomer. conicet.gov.ar This enhanced selectivity is attributed to the unique properties of the fluorinated solvents, which can influence the reaction mechanism. conicet.gov.ar
Table 2: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
| 1,3-Diketone | Hydrazine | Solvent | Regioisomeric Ratio | Reference |
|---|---|---|---|---|
| Unsymmetrical | Methylhydrazine | Ethanol | Mixture | conicet.gov.ar |
| Unsymmetrical | Methylhydrazine | TFE | Improved Selectivity | conicet.gov.ar |
| Unsymmetrical | Methylhydrazine | HFIP | High Selectivity | conicet.gov.ar |
Tandem Cross-Coupling/Electrocyclization Approaches
A powerful and modern approach to the synthesis of highly substituted pyrazoles involves a tandem sequence of a catalytic cross-coupling reaction followed by an electrocyclization. organic-chemistry.orgnih.govacs.orgnih.gov This methodology allows for the construction of 3,4,5-trisubstituted pyrazoles with a high degree of structural complexity and absolute regiocontrol. organic-chemistry.org
The process typically involves the reaction of enol triflates with diazoacetates. organic-chemistry.orgacs.org A palladium catalyst, such as Pd(PPh₃)₄, is often employed for the cross-coupling step, with DMF as the solvent and an organic base like N-methylmorpholine (NMM). nih.gov The subsequent thermal electrocyclization proceeds smoothly to afford the pyrazole product in high yield. nih.gov This strategy has been shown to be scalable and applicable to a broad range of substrates, including both acyclic and cyclic enol triflates. organic-chemistry.orgacs.org
Transition Metal-Catalyzed and Metal-Free Protocols
The use of transition metals as catalysts has significantly expanded the toolbox for pyrazole synthesis. researchgate.netrsc.org Copper(II) triflate (Cu(OTf)₂) has been effectively used in the synthesis of 1,3,5-triarylpyrazoles from chalcones and hydrazines in ionic liquids. nih.gov Copper catalysts have also been employed in three-component syntheses of 1,3-substituted pyrazoles. beilstein-journals.org Furthermore, iron(III) triflate (Fe(OTf)₃) can be utilized in similar transformations.
In addition to transition metal catalysis, metal-free protocols have gained prominence as more environmentally benign alternatives. nih.gov Molecular iodine has emerged as an efficient catalyst for the one-pot, multicomponent synthesis of highly functionalized pyrazoles. nih.govrsc.orgrsc.org These reactions can often be carried out in greener solvents like water, and they offer the advantages of simple operation and no by-product formation. rsc.org Iodine can also be used to promote the cyclization of α,β-alkynic hydrazones to form 4-iodopyrazoles. nih.gov A temperature-controlled, divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles has been developed that proceeds without the need for transition-metal catalysts or oxidants. nih.gov
Table 3: Comparison of Advanced Synthetic Protocols
| Method | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Halogenated Solvent-Mediation | HFIP, TFE | Enhanced regioselectivity | conicet.gov.ar |
| Tandem Cross-Coupling/Electrocyclization | Pd(PPh₃)₄ | High structural complexity, absolute regiocontrol | organic-chemistry.orgnih.gov |
| Transition Metal Catalysis | Cu(OTf)₂, Fe(OTf)₃ | Efficient synthesis of substituted pyrazoles | nih.gov |
| Metal-Free Catalysis | Molecular Iodine | Environmentally friendly, simple operation | nih.govrsc.org |
Multicomponent Reactions for Pyrazole Ring Construction
Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy in synthetic chemistry, allowing for the construction of complex molecules like pyrazoles in a single step from three or more starting materials. nih.govnih.gov This approach is prized for its high atom, pot, and step economy, aligning with the principles of green chemistry. nih.govresearchgate.net The synthesis of the pyrazole core via MCRs often involves the reaction of a hydrazine derivative, a 1,3-dicarbonyl compound or its equivalent, and another component that introduces further substitution on the pyrazole ring. beilstein-journals.orgmdpi.com
The classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, serves as a foundation for many MCRs. beilstein-journals.orgjk-sci.com In an MCR format, the 1,3-dicarbonyl compound can be generated in situ. For instance, enolates can react with carboxylic acid chlorides to form the 1,3-diketone, which is then immediately trapped by a hydrazine in the same reaction vessel to yield the pyrazole. beilstein-journals.org
A variety of MCRs have been developed. A common three-component approach involves the reaction of an aldehyde, a β-ketoester, and a hydrazine, often catalyzed by an efficient and mild catalyst like Yb(PFO)3. beilstein-journals.org Another strategy utilizes the reaction of aldehydes, malononitrile, and hydrazines to produce 5-aminopyrazoles. beilstein-journals.org In some cases, four-component reactions are employed, such as the synthesis of pyrano[2,3-c]pyrazoles from hydrazine, an aldehyde, malononitrile, and a β-ketoester. beilstein-journals.orgmdpi.com These reactions demonstrate the versatility of MCRs in creating a wide diversity of substituted pyrazoles by simply varying the initial components.
The table below summarizes representative multicomponent reaction strategies for the synthesis of various pyrazole derivatives.
| Reaction Type | Components | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| Three-component | Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)3 | Persubstituted Pyrazoles | - | beilstein-journals.org |
| Three-component | Malononitrile, Aldehydes, Hydrazines | Brønsted base (Hydrazine) | 5-Aminopyrazoles | - | beilstein-journals.org |
| Four-component | 3-Methyl-1-phenyl-1H-pyrazol-4(5H)-one, Aldehydes, Dimedone | Et2NH, Water | Pyrazole-dimedone derivatives | 40-78 | mdpi.com |
| Five-component | 5-Methyl-1,3,4-thiadiazole-2-thiol, Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine hydrate | Montmorillonite (B579905) K10, Solvent-free | Highly substituted pyrano[2,3-c]pyrazoles | 81-91 | mdpi.com |
Mechanistic Investigations of Pyrazole Ring Formation and Functionalization
Understanding the reaction mechanisms is crucial for optimizing the synthesis of specific pyrazole derivatives like 4-isopropyl-3-methyl-1H-pyrazole. The formation of the pyrazole ring from common starting materials is a well-studied process, hinging on fundamental organic reaction pathways.
Nucleophilic Addition and Intramolecular Cyclization Pathways
The most fundamental and widely utilized method for constructing the pyrazole ring is the condensation reaction between a hydrazine and a 1,3-difunctional compound, typically a 1,3-diketone. nih.gov The mechanism for this reaction, often referred to as the Knorr synthesis, proceeds through a sequence of nucleophilic additions and cyclization. jk-sci.comyoutube.com
The process begins with the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule on one of the carbonyl carbons of the 1,3-diketone. jk-sci.comnih.gov This initial attack forms a hemiaminal intermediate, which subsequently dehydrates to form a hydrazone (an imine). jk-sci.comyoutube.com
Following the formation of the initial C=N bond, the second nitrogen atom of the hydrazine, which is still nucleophilic, attacks the remaining carbonyl group in an intramolecular fashion. jk-sci.comnih.gov This step leads to the formation of a five-membered heterocyclic ring intermediate. The final step in the sequence is the elimination of a second molecule of water (dehydration) to form the stable, aromatic pyrazole ring. youtube.comwikipedia.org
The reaction between α,β-unsaturated ketones or aldehydes and hydrazines follows a similar pathway. It starts with a Michael (conjugate) nucleophilic addition of the hydrazine to the β-carbon of the unsaturated system. nih.govyoutube.com This is followed by an intramolecular cyclization via attack of the second nitrogen atom onto the carbonyl carbon and subsequent dehydration to yield a pyrazoline, which can then be oxidized to the aromatic pyrazole. nih.govorganic-chemistry.org
Influence of Reaction Conditions on Product Yield and Selectivity
The outcome of pyrazole synthesis, in terms of both product yield and regioselectivity, is highly dependent on the chosen reaction conditions. nih.gov When an unsymmetrical 1,3-diketone and a substituted hydrazine are used, the formation of two different regioisomers is possible. beilstein-journals.orgnih.gov The selectivity can be steered by factors such as the nature of the solvent, the catalyst, and the temperature.
For example, the condensation of various arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones in an acidic medium using N,N-dimethylacetamide as the solvent leads to good yields and high regioselectivity (98:2 in favor of one isomer). nih.gov In contrast, conducting the same reaction under conventional conditions in ethanol at room temperature often results in a nearly equimolar mixture of the two regioisomers. nih.gov
The choice of catalyst is also critical. The use of heterogeneous catalysts, ionic liquids, and solid supports like montmorillonite K10 can lead to higher yields, shorter reaction times, and simpler product isolation procedures. researchgate.netmdpi.com For instance, ultrasound irradiation has been shown to promote the synthesis of pyrazole derivatives in aqueous ethanol, offering an environmentally benign method with high efficiency. mdpi.com Similarly, silver-catalyzed reactions have been optimized by adjusting the temperature; yields improved when increasing the temperature to 60 °C, but decreased at higher temperatures. nih.gov The use of deep eutectic solvents has also been explored as a green alternative, showing good reusability and efficiency in multicomponent pyrazole syntheses. researchgate.net
The following table details how different reaction conditions can affect the synthesis of pyrazole derivatives.
| Reactants | Conditions | Effect on Outcome | Reference |
| Arylhydrazines and 4,4,4-trifluoro-1-arylbutan-1,3-diketones | N,N-dimethylacetamide, acid medium | High regioselectivity (98:2) and good yields (74-77%) | nih.gov |
| Arylhydrazines and 4,4,4-trifluoro-1-arylbutan-1,3-diketones | Ethanol, ambient temperature | Equimolar mixture of regioisomers | nih.gov |
| Aldehyde hydrazones and electron-deficient olefins | 20 mol% I2, TBHP, DMF, 80 °C | Moderate yield (35%) | nih.gov |
| N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate | Silver catalyst, 60 °C | Improved yield compared to lower or higher temperatures | nih.gov |
| Aromatic aldehydes, malononitrile, hydrazine derivatives | Choline chloride/urea (Deep Eutectic Solvent), Room Temp | High yields (83-96%), catalyst reusable | researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Isopropyl 3 Methyl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the connectivity of atoms and providing insights into their spatial arrangement.
¹H NMR and ¹³C NMR Spectral Analysis for Connectivity and Substitution Patterns
The ¹H and ¹³C NMR spectra of 4-Isopropyl-3-methyl-1H-pyrazole provide definitive evidence for its substitution pattern. In the ¹H NMR spectrum, the protons of the isopropyl and methyl groups, along with the pyrazole (B372694) ring proton, give rise to characteristic signals. The methyl group attached to the C3 position of the pyrazole ring typically appears as a singlet. The isopropyl group exhibits a septet for the methine (CH) proton due to coupling with the six equivalent protons of its two methyl groups, which in turn appear as a doublet. The lone proton on the C5 position of the pyrazole ring will present as a singlet. The broad singlet of the N-H proton is also a key feature, though its chemical shift can be variable.
Expected ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-H | Variable (e.g., 10-12) | broad singlet |
| C5-H | ~7.5 | singlet |
| Isopropyl -CH | ~3.0 | septet |
| C3-CH₃ | ~2.2 | singlet |
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C3 | ~148 |
| C5 | ~130 |
| C4 | ~115 |
| Isopropyl -CH | ~25 |
| Isopropyl -CH(CH₃)₂ | ~23 |
Advanced NMR Techniques for Conformational and Dynamic Studies
While ¹H and ¹³C NMR are excellent for establishing connectivity, advanced 2D NMR techniques are employed to investigate the molecule's three-dimensional structure and dynamic processes. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. An HSQC spectrum correlates directly bonded proton and carbon atoms, while an HMBC spectrum reveals correlations between protons and carbons over two to three bonds. For this compound, an HMBC experiment would be crucial to unambiguously confirm the connectivity of the isopropyl group to the C4 position by showing a correlation between the isopropyl methine proton and the C3, C4, and C5 carbons of the pyrazole ring.
Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can be used to probe spatial relationships between protons. An NOE experiment on this molecule could reveal through-space interactions between the protons of the C3-methyl group and the protons of the isopropyl group, providing insights into the preferred rotational conformation of the isopropyl substituent relative to the pyrazole ring.
Vibrational Spectroscopy (FT-IR) Analysis
Identification of Functional Groups and Molecular Vibrations
Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3100-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazole ring. researchgate.net The presence of the isopropyl and methyl groups is confirmed by C-H stretching vibrations typically appearing in the 2850-3000 cm⁻¹ range.
The pyrazole ring itself gives rise to characteristic stretching vibrations for the C=N and C=C bonds within the 1400-1600 cm⁻¹ region. C-H bending vibrations for the alkyl groups and the pyrazole ring also produce signals in the fingerprint region (below 1500 cm⁻¹), providing a unique pattern for the molecule.
Expected Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H stretch (pyrazole ring) | 3100 - 3500 |
| C-H stretch (alkyl groups) | 2850 - 3000 |
| C=N stretch (pyrazole ring) | ~1550 |
| C=C stretch (pyrazole ring) | ~1480 |
Electronic Absorption (UV-Vis) Spectroscopy
Characterization of Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic heterocyclic compounds like pyrazole, the most significant electronic transitions are π→π* transitions. The unsubstituted pyrazole molecule is known to have a maximum absorption (λmax) at approximately 210 nm in the gas phase. nist.gov
For this compound, the pyrazole ring acts as the primary chromophore. The alkyl substituents (isopropyl and methyl groups) are expected to have a minor influence on the electronic transitions. They may cause a slight bathochromic shift (a shift to longer wavelengths) of the λmax compared to the unsubstituted pyrazole. The primary absorption band for this compound is therefore expected to be in the range of 210-220 nm, corresponding to a π→π* transition within the conjugated pyrazole ring system. researchgate.net The intensity and exact wavelength of this absorption can be influenced by the solvent used for the analysis. researchgate.net
Mass Spectrometry and Elemental Analysis for Molecular Formula and Purity Confirmation
Mass spectrometry and elemental analysis are fundamental techniques for the confirmation of the molecular formula and assessment of the purity of a synthesized compound.
Mass Spectrometry
For this compound (C₇H₁₂N₂), mass spectrometry would be utilized to determine its molecular weight and study its fragmentation pattern. Under electron ionization (EI), the molecule would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of methyl and isopropyl groups, providing structural information. However, a specific experimental mass spectrum for this compound is not available in the reviewed scientific literature.
Elemental Analysis
Elemental analysis of this compound would be performed to experimentally determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N). The theoretical values, based on its molecular formula (C₇H₁₂N₂), are calculated as follows:
Carbon (C): 67.69%
Hydrogen (H): 9.74%
Nitrogen (N): 22.56%
Experimental values obtained from elemental analysis that closely match these theoretical percentages would serve to confirm the empirical formula and the purity of the compound. Publicly available experimental elemental analysis data for this specific compound could not be located.
| Element | Theoretical Percentage |
| Carbon (C) | 67.69% |
| Hydrogen (H) | 9.74% |
| Nitrogen (N) | 22.56% |
This is an interactive data table. You can sort and filter the data as needed.
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive proof of the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.
The process would involve growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to generate an electron density map, from which the crystal and molecular structure can be elucidated. Key parameters that would be determined include the crystal system, space group, and unit cell dimensions.
A search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, detailed crystallographic data, such as the unit cell parameters and atomic coordinates, are not available.
| Parameter | Value |
| Crystal System | Not Available |
| Space Group | Not Available |
| a (Å) | Not Available |
| b (Å) | Not Available |
| c (Å) | Not Available |
| α (°) | Not Available |
| β (°) | Not Available |
| γ (°) | Not Available |
| Volume (ų) | Not Available |
| Z | Not Available |
This is an interactive data table. You can sort and filter the data as needed.
Computational and Theoretical Studies on this compound and Pyrazole Scaffolds
Computational and theoretical chemistry provides powerful tools for understanding the intrinsic properties of molecules like this compound. These methods offer deep insights into molecular structure, reactivity, and behavior at an electronic level, complementing experimental findings.
Computational and Theoretical Studies on 4 Isopropyl 3 Methyl 1h Pyrazole and Pyrazole Scaffolds
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and reactivity of pyrazole (B372694) derivatives. aip.orgnih.gov Methods such as the B3LYP functional are frequently employed to model these systems, providing a balance between computational cost and accuracy. aip.orgnih.gov
A fundamental step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For pyrazole scaffolds, DFT calculations, often using basis sets like 6-311G(d,p), are performed to predict geometric parameters such as bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net
In a study on a related pyrazole derivative, the optimized structure revealed bond lengths for the C-C bonds within the pyrazole ring to be approximately 1.5 Å, while those in adjacent benzene (B151609) rings were between 1.39 Å and 1.4 Å. researchgate.net The N-N bond length was calculated to be around 1.37 Å, and the N=C bond was 1.28 Å. researchgate.net The total energy of the optimized structure for a similar pyrazole compound was calculated to be -38 eV, with a dipole moment of 2.083571 Debye, indicating its stability. researchgate.net These calculations are crucial for understanding the molecule's conformational preferences and steric effects introduced by substituents like the isopropyl and methyl groups.
Table 1: Representative Optimized Geometric Parameters for a Pyrazole Derivative Scaffold This table presents typical bond lengths and angles for a pyrazole ring system, as determined by DFT calculations. The values are illustrative of the pyrazole core.
| Parameter | Bond/Angle | Calculated Value (DFT) |
| Bond Length | N-N | ~1.37 Å |
| N=C | ~1.28 Å | |
| C-C (ring) | ~1.50 Å | |
| C-N | ~1.48 Å | |
| Bond Angle | C-N-N | ~112° |
| N-N-C | ~106° | |
| N-C-C | ~110° |
Data adapted from studies on pyrazole derivatives. researchgate.net
DFT calculations are highly effective in predicting various spectroscopic parameters, which aids in the characterization and identification of compounds.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts of molecules. researchgate.netnih.gov Studies have shown that DFT functionals like B3LYP can predict chemical shifts that correlate well with experimental data, although the accuracy can depend on the chosen functional and basis set. nih.govnih.gov For instance, in one study, the TPSSTPSS functional was found to be highly accurate for predicting NMR shifts in a pyrazole derivative. nih.gov
IR Spectroscopy: Theoretical vibrational frequencies can be computed to help assign the bands observed in experimental FT-IR spectra. nih.gov These calculations can identify the characteristic vibrational modes, such as stretching, bending, and twisting, associated with specific functional groups within the molecule. researchgate.netnih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). biochempress.comnih.gov It can predict the maximum absorption wavelength (λmax) corresponding to electronic transitions, typically the π → π* transitions in aromatic systems like pyrazole. researchgate.net TD-DFT calculations have shown that the theoretical spectra for pyrazole derivatives are often red-shifted compared to experimental results. biochempress.com A study on a pyrazole derivative containing an isopropylphenyl group reported an experimental λmax at 300 nm, which was consistent with TD-DFT predictions. researchgate.net
Table 2: Comparison of Experimental and Theoretically Predicted Spectroscopic Data for a Pyrazole Derivative This table illustrates the correlation between experimental data and computational predictions for a representative pyrazole system.
| Spectroscopic Technique | Parameter | Experimental Value | Theoretical Value (Method) |
| UV-Vis | λmax | 300 nm | Correlated (TD-DFT) |
| ¹H NMR | Chemical Shift (δ) | Varies | Correlated (GIAO) |
| ¹³C NMR | Chemical Shift (δ) | Varies | Correlated (GIAO) |
| FT-IR | Vibrational Frequencies (cm⁻¹) | Varies | Correlated (DFT/B3LYP) |
Data sourced from a study on 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine. researchgate.net
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity and electronic properties. aip.orgacs.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. aip.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. DFT calculations are routinely used to determine the energies of these orbitals. nih.govmalayajournal.org For a pyrazole derivative, a theoretical band gap of 4 eV was calculated, suggesting the molecule is stable and reactive. researchgate.net The distribution of these orbitals is also informative; in many pyrazole systems, the HOMO is localized on the pyrazole ring, while the LUMO may be centered on other parts of the molecule, such as substituents. nih.gov
Table 3: Calculated Frontier Orbital Energies and HOMO-LUMO Gaps for Pyrazole Derivatives This table provides examples of HOMO, LUMO, and energy gap values calculated for different pyrazole scaffolds using DFT.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Pyrazole Derivative 1 | -5.5971 | -2.4598 | 3.1373 |
| Pyrazole Derivative 2 | -5.87 | -1.95 | 3.92 |
| Pyrazole Derivative 3 | -6.02 | -2.10 | 3.92 |
Data compiled from various DFT studies on pyrazole compounds. aip.orgmalayajournal.org
Understanding the distribution of electronic charge within a molecule is essential for predicting its reactive behavior.
Mulliken Charge Distribution: This analysis assigns a partial charge to each atom, revealing the electronic landscape of the molecule. researchgate.net For pyrazoles, the nitrogen atoms are typically sites of negative charge concentration due to their high electronegativity, making them potential nucleophilic centers. researchgate.netnih.gov
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is a valuable tool for identifying sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas attractive to electrophiles, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. uni-muenchen.de For a typical pyrazole, the MEP would show strong negative potential around the sp²-hybridized pyridine-like nitrogen atom, confirming it as a primary site for protonation and electrophilic interaction. researchgate.netresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations often focus on static molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. eurasianjournals.com MD simulations are particularly useful for studying the conformational flexibility of the 4-isopropyl group in 4-Isopropyl-3-methyl-1H-pyrazole and its non-covalent interactions with surrounding molecules, such as solvents or biological targets. nih.govlookchem.com
By simulating the motion of atoms and molecules, MD can explore the accessible conformational space. eurasianjournals.com The stability of a particular conformation or a protein-ligand complex can be assessed by monitoring the Root Mean Square Deviation (RMSD) over the simulation time. nih.govnih.gov A stable system will show the RMSD values converging and fluctuating around an equilibrium value. nih.gov Such simulations are invaluable for understanding how the molecule behaves in a realistic environment, which is crucial for applications in materials science and drug design. nih.gov
Topological Analysis of Electron Density (e.g., AIM Theory)
The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, offers a rigorous method for analyzing the topology of the electron density (ρ(r)). gla.ac.uk This analysis partitions a molecule into atomic basins, providing a quantum mechanical definition of an atom within a molecule. gla.ac.uk
A key aspect of AIM is the identification of critical points in the electron density, where the gradient of the density is zero. A bond critical point (BCP) located between two nuclei indicates the presence of a chemical bond. The properties of the electron density at this point, such as its magnitude and its Laplacian (∇²ρ(r)), provide detailed information about the nature of the bond. gla.ac.uk The Laplacian of the electron density can distinguish between shared-shell (covalent) interactions, where charge is concentrated between nuclei, and closed-shell (ionic or van der Waals) interactions, where charge is depleted in the internuclear region. gla.ac.ukarxiv.org This analysis can precisely characterize the bonding within the pyrazole ring and the interactions involving the isopropyl and methyl substituents.
Hirshfeld Surface and Fingerprint Plot Analysis for Intermolecular Interactions in Crystalline States
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed examination of close contacts between neighboring molecules. The analysis generates a three-dimensional surface around the molecule, color-coded to indicate different types of intermolecular interactions and their relative strengths.
For pyrazole scaffolds, Hirshfeld surface analysis has been instrumental in elucidating the nature of non-covalent interactions that govern their crystal packing. These interactions often include hydrogen bonds, π-π stacking, and van der Waals forces. The pyrazole ring, with its nitrogen atoms, can act as both a hydrogen bond donor and acceptor, leading to the formation of complex supramolecular architectures. nih.gov
Table 1: Representative Data from Hirshfeld Surface Analysis of a Pyrazole Derivative
| Interaction Type | Contribution (%) |
| H···H | 45.8% |
| C···H/H···C | 22.5% |
| N···H/H···N | 15.3% |
| O···H/H···O | 8.2% |
| C···C | 3.5% |
| Other | 4.7% |
Note: The data in this table is representative of a substituted pyrazole and is intended to illustrate the type of information obtained from a Hirshfeld surface analysis. It does not represent data for this compound.
In Silico Prediction of Pharmacokinetic Properties and Drug-Likeness (e.g., ADME/T properties)
In the process of drug discovery and development, the evaluation of a compound's pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—as well as its potential toxicity (T), is of paramount importance. nih.gov In silico methods offer a rapid and cost-effective way to predict these properties based on the molecular structure of a compound, helping to identify promising drug candidates and flag potential issues early on. nih.gov
For pyrazole scaffolds, which are considered "privileged structures" in medicinal chemistry due to their presence in numerous bioactive compounds, in silico ADME/T predictions are a standard part of the design and optimization process. researchgate.net These predictions are based on various molecular descriptors, such as molecular weight, lipophilicity (logP), polar surface area, and the number of hydrogen bond donors and acceptors.
Drug-likeness is another critical parameter assessed through in silico models. It is often evaluated using rules such as Lipinski's Rule of Five, which sets criteria for properties that are common in orally active drugs. biointerfaceresearch.com A compound that adheres to these rules is more likely to have favorable ADME properties.
While specific in silico ADME/T and drug-likeness data for this compound are not available in the reviewed literature, we can infer its likely properties based on its structure and the general characteristics of similar small-molecule pyrazole derivatives. The compound has a relatively low molecular weight and a balance of hydrophobic (isopropyl group) and polar (pyrazole ring) features, which would influence its solubility and permeability.
Table 2: Predicted ADME/T and Drug-Likeness Properties for a Representative Pyrazole Scaffold
| Property | Predicted Value/Assessment |
| Absorption | |
| Caco-2 Permeability | Moderate to High |
| Human Intestinal Absorption | Good |
| Distribution | |
| Blood-Brain Barrier (BBB) Penetration | Likely to penetrate |
| Plasma Protein Binding | Moderate |
| Metabolism | |
| CYP450 2D6 Inhibition | Unlikely |
| Excretion | |
| Renal Organic Cation Transporter | Substrate |
| Toxicity | |
| AMES Toxicity | Non-mutagenic |
| hERG Inhibition | Low risk |
| Drug-Likeness | |
| Lipinski's Rule of Five | Compliant |
| Ghose Filter | Compliant |
| Veber Rule | Compliant |
Note: The data in this table is illustrative for a generic pyrazole scaffold and does not represent experimentally validated or specifically predicted data for this compound. The predictions are based on general characteristics of pyrazole derivatives found in computational studies.
Ligand Chemistry and Coordination Complexes Involving Pyrazole Frameworks
Pyrazole (B372694) Derivatives as Ligands in Transition Metal Complexes
Pyrazole and its derivatives are well-established as effective ligands for a wide array of transition metals. The pyrazole moiety typically coordinates to a metal center through the sp²-hybridized pyridinic nitrogen atom. The presence of a second nitrogen atom in the ring, which can be protonated or deprotonated, allows for diverse coordination modes and the formation of various supramolecular structures through hydrogen bonding.
The coordination chemistry of pyrazole-derived ligands is extensive, with applications ranging from catalysis to materials science and bioinorganic chemistry. The substituents on the pyrazole ring play a crucial role in determining the properties of the resulting metal complexes. These substituents can influence the ligand's donor strength, steric bulk, and potential for secondary interactions, thereby dictating the coordination geometry, stability, and reactivity of the metal complex.
Synthesis and Characterization of Metal Complexes with Substituted Pyrazole Ligands
The synthesis of metal complexes with substituted pyrazole ligands, such as 4-Isopropyl-3-methyl-1H-pyrazole, generally involves the reaction of the pyrazole derivative with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the final product's structure and nuclearity. For instance, the reaction of a substituted pyrazole with a metal halide can lead to the formation of neutral mononuclear or dinuclear complexes.
Characterization of these complexes is typically achieved through a combination of spectroscopic and analytical techniques.
Interactive Data Table: Spectroscopic and Structural Data for a Hypothetical [M(this compound)₂Cl₂] Complex
| Property | Value |
| Infrared (IR) Spectroscopy | |
| ν(N-H) stretch | ~3200-3400 cm⁻¹ |
| ν(C=N) stretch | ~1550-1600 cm⁻¹ |
| ¹H NMR Spectroscopy | |
| δ(N-H) | Broad singlet, ~12-14 ppm |
| δ(C-H, pyrazole ring) | ~7.5-8.0 ppm |
| δ(CH, isopropyl) | Septet, ~3.0-3.5 ppm |
| δ(CH₃, isopropyl) | Doublet, ~1.2-1.4 ppm |
| δ(CH₃, methyl) | Singlet, ~2.2-2.5 ppm |
| X-ray Crystallography | |
| M-N bond length | ~2.0-2.2 Å |
| N-M-N bond angle | ~90° (for cis-isomers) |
Note: The data in this table is hypothetical and represents typical ranges for pyrazole-metal complexes. Actual values would need to be determined experimentally.
Steric and Electronic Effects of Isopropyl and Methyl Substituents on Coordination Behavior
The substituents on the pyrazole ring, in this case, an isopropyl group at the 4-position and a methyl group at the 3-position, have a profound impact on the coordination behavior of the ligand.
Steric Effects: The isopropyl group, being bulkier than the methyl group, exerts a significant steric influence. This steric hindrance can affect the number of ligands that can coordinate to a metal center and can influence the preferred coordination geometry. For example, the presence of bulky substituents can favor the formation of complexes with lower coordination numbers. The position of the substituents is also critical; a substituent at the 3- or 5-position, adjacent to the coordinating nitrogen, will have a more direct steric impact than a substituent at the 4-position. In the case of this compound, the methyl group at the 3-position will have a more direct steric interaction with the metal center upon coordination.
Electronic Effects: Both the isopropyl and methyl groups are electron-donating through an inductive effect. This increases the electron density on the pyrazole ring and enhances the σ-donor strength of the coordinating nitrogen atom, leading to stronger metal-ligand bonds. The electronic nature of substituents can be fine-tuned to modulate the reactivity of the metal center. For instance, increasing the electron-donating character of the ligand can make the metal center more electron-rich and thus more susceptible to oxidative addition in catalytic cycles.
Application of Pyrazole-Metal Complexes in Catalysis and Supramolecular Chemistry
While specific applications for complexes of this compound are not widely reported, the broader class of pyrazole-metal complexes has found significant use in various fields.
Catalysis: Pyrazole-containing ligands have been employed in a range of catalytic transformations. The tunable steric and electronic properties of these ligands allow for the optimization of catalyst performance. For example, pyrazolate-based copper complexes have been used as catalysts for oxidation reactions, and ruthenium complexes with pyrazole-derived ligands have shown activity in transfer hydrogenation reactions. The steric bulk of substituents like the isopropyl group can create a specific pocket around the metal center, influencing the selectivity of catalytic reactions.
Supramolecular Chemistry: The N-H group of the pyrazole ring is capable of acting as a hydrogen bond donor, while the non-coordinating nitrogen atom can act as a hydrogen bond acceptor. This dual functionality allows for the construction of intricate supramolecular architectures, such as chains, layers, and three-dimensional networks, through hydrogen bonding interactions. The substituents on the pyrazole ring can direct the formation of these structures by influencing the packing and intermolecular interactions. The formation of these ordered structures is of interest for the development of new materials with specific properties, such as porosity or nonlinear optical activity.
Mechanistic Research on the Biological Activities of 4 Isopropyl 3 Methyl 1h Pyrazole and Pyrazole Derivatives
Molecular Target Identification and Pathway Modulation
The biological effects of pyrazole (B372694) derivatives are elicited through their interaction with specific molecular targets, leading to the modulation of critical cellular pathways. These interactions can range from direct enzyme inhibition to the modulation of receptor activity. researchgate.net
The pyrazole scaffold is a key component in numerous enzyme inhibitors, with substituents on the ring playing a critical role in defining potency and selectivity.
Cyclooxygenase (COX): Pyrazole derivatives are well-known for their anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) enzymes. researchgate.net Nonsteroidal anti-inflammatory drugs (NSAIDs) work by inhibiting COX, which converts arachidonic acid to prostaglandins. researchgate.net Research has focused on developing pyrazole-based compounds that selectively inhibit COX-2 over COX-1 to reduce gastrointestinal side effects. researchgate.netnih.gov Studies have synthesized novel pyrazole derivatives that exhibit potent and selective COX-2 inhibition, with IC50 values in the nanomolar range. nih.govnih.gov For instance, certain celecoxib (B62257) derivatives showed high COX-2 inhibitory activity with IC50 values between 0.02–0.04 μM. nih.gov The specific binding mode often involves the pyrazole core fitting into the enzyme's active site, a conformation similar to that of selective COX-2 inhibitors like SC-558. nih.gov
HMG-CoA Reductase: A class of pyrazole-containing compounds has been identified as extraordinarily potent inhibitors of HMG-CoA reductase, a key enzyme in cholesterol synthesis. nih.gov While initial development was hindered by complex synthesis, these findings highlight the potential of the pyrazole core in designing inhibitors for this target. nih.gov
Phosphoinositide 3-kinase gamma (PI3Kγ): PI3Kγ is a crucial enzyme in inflammatory cell recruitment, making it a target for chronic inflammatory disorders. ctu.edu.vnresearchgate.net Several pyrazole-based scaffolds have been developed as PI3Kγ inhibitors. nih.govnih.gov Research on pyrazolopyrimidine derivatives showed that substitution at the C3 position with pyrazole led to potent PI3Kγ inhibition. acs.org Interestingly, replacing the pyrazole with a benzoic acid and incorporating sterically bulky substituents like isopropyl groups resulted in similar cellular potency, suggesting that the lipophilic and steric properties of groups like isopropyl are key for activity. acs.org Another study on pyrazole-substituted resorcinol (B1680541) derivatives found that non-polar substitutions, such as methylbenzyl, on the resorcinol hydroxyl group resulted in the highest inhibitory potential against PI3Kγ. researchgate.net
Cytochrome P450 (CYP) Enzymes: Pyrazole derivatives interact with various cytochrome P450 enzymes. 4-Methylpyrazole is a known inhibitor of alcohol dehydrogenase and also effectively inhibits microsomal ethanol (B145695) oxidation by interacting with cytochrome P-450 isoenzymes. nih.gov In the context of infectious diseases, pyrazole derivatives have been evaluated as inhibitors of Mycobacterium tuberculosis (Mtb) CYP121A1, an essential enzyme for the bacterium. nih.govnih.gov In one study, isopropyloxy derivatives of 4-chloroaryl pyrazoles displayed significant binding affinity to Mtb CYP121A1. nih.govnih.gov Furthermore, studies on CYP2E1 revealed that the structure of pyrazole derivatives impacts their binding affinity and stoichiometry; introducing a methyl group at the 3 or 4 position of the pyrazole ring improved binding affinity. nih.gov
Inhibitory Activity of Pyrazole Derivatives Against Various Enzymes
| Enzyme Target | Derivative Class | Key Findings | Observed Potency (IC50/Kd) | Reference |
|---|---|---|---|---|
| COX-2 | Benzenesulfonamide Pyrazoles | Selective inhibition over COX-1. | 19.87 - 61.24 nM | nih.gov |
| COX-2 | Substituted Pyrazoles | High selectivity and potency. | 0.043 - 0.56 μM | nih.gov |
| PI3Kγ / PI3Kδ | Pyrazolopyridine Derivatives | Potent and selective dual inhibition. | 4.0 nM (PI3Kγ), 9.1 nM (PI3Kδ) | nih.gov |
| Mtb CYP121A1 | Isopropyloxy Diaryl Pyrazoles | Type II binding affinity. | Kd = 17.72 μM | nih.gov |
| PI3Kγ | Pyrazolopyrimidine Derivatives | Replacing pyrazole with an isopropyl-substituted benzoic acid retained potency. | IC50 = 0.076 μM | acs.org |
The versatility of the pyrazole scaffold extends to its ability to interact with various cellular receptors, acting as either antagonists or agonists.
Cannabinoid Receptors: A series of biaryl-pyrazole derivatives have been developed as potent and specific antagonists for the brain cannabinoid receptor (CB1). elsevierpure.com The lead compound in these studies, SR141716A, features a 4-methyl-1H-pyrazole core. elsevierpure.com Structure-activity relationship (SAR) studies revealed that potent and selective CB1 antagonistic activity required specific substitutions at the 1, 3, and 5-positions of the pyrazole ring. elsevierpure.com
Nicotinic Acid Receptor: Substituted pyrazole-3-carboxylic acids have been shown to have substantial affinity for the G protein-coupled nicotinic acid receptor. researchgate.net Interestingly, many of these compounds, such as 5-propylpyrazole-3-carboxylic acid and 5-butylpyrazole-3-carboxylic acid, acted as partial agonists, demonstrating intrinsic activity that was approximately 50-75% of that of nicotinic acid. researchgate.net
Receptor Tyrosine Kinases (RTKs): Pyrazole derivatives have been investigated as inhibitors of RTKs, which are crucial in cancer progression. nih.gov A series of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines were designed and evaluated as RET protein kinase inhibitors. nih.gov Docking studies led to the synthesis of compounds with an extended hydrophobic side arm, and the most promising compound efficiently inhibited RET phosphorylation in breast cancer cells at concentrations as low as 100 nM. nih.gov This highlights the specific utility of the 1-isopropyl substitution pattern for targeting this class of receptors. Additionally, other pyrazole derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov
Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, correlating specific structural features of pyrazole derivatives with their biological activities. researchgate.net These studies provide a roadmap for optimizing compounds to enhance potency, selectivity, and pharmacokinetic properties. rsc.org
The nature and position of substituents on the pyrazole ring dramatically influence the compound's interaction with its biological target. For a molecule like 4-Isopropyl-3-methyl-1H-pyrazole, the isopropyl group at position 4 and the methyl group at position 3 are key determinants of its potential activity.
Impact of Alkyl Groups (Methyl, Isopropyl):
Size and Lipophilicity: The introduction of lipophilic moieties can significantly alter activity. In studies of meprin α and β inhibitors, adding a methyl group to the 3,5-diphenylpyrazole (B73989) core decreased activity, whereas a larger cyclopentyl moiety maintained it, indicating a complex relationship between substituent size and binding pocket accommodation. nih.gov For PI3Kγ inhibitors, the introduction of non-polar groups like methylbenzyl or sterically bulky isopropyl groups was found to be favorable for inhibitory potential. researchgate.netacs.org
Position: The position of the substituent is critical. For CYP2E1, a methyl group at either position 3 or 4 of the pyrazole ring was found to improve binding affinity. nih.gov In the development of RET kinase inhibitors, a 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine scaffold proved to be a highly effective starting point, demonstrating that substitution at the N1 position with an isopropyl group is a viable strategy for kinase inhibition. nih.gov However, in a different series of PI3Kγ inhibitors, incorporating methyl groups adjacent to the pyrazole nitrogens was poorly tolerated, causing a significant loss in potency. acs.org
Electronic Effects: The electronic properties of substituents also play a role. In one study of antioxidant pyrazole derivatives, it was noted that an increase in the number of electron-donating –OCH3 groups enhanced activity. researchgate.net Conversely, the presence of electron-withdrawing groups like fluoro, chloro, or bromo at certain positions also improved activity, suggesting that a delicate electronic balance is often required for optimal biological function. researchgate.net
The collective data suggest that the 4-isopropyl and 3-methyl groups of this compound would confer increased lipophilicity and specific steric bulk. The 3-methyl group could enhance binding to targets like CYP2E1 nih.gov, while the 4-isopropyl group provides a larger hydrophobic feature that could be critical for potency in enzyme families like the PI3K kinases acs.org.
Mechanistic Investigations of Antimicrobial Efficacy
Pyrazole derivatives exhibit a broad spectrum of antimicrobial properties, making them attractive candidates for the development of new anti-infective agents. researchgate.netnih.gov Their mechanisms of action often involve the inhibition of key enzymes essential for microbial survival or the disruption of cellular integrity.
The antibacterial potential of pyrazole derivatives has been evaluated against various pathogenic strains, including the Gram-negative Escherichia coli and the Gram-positive Staphylococcus aureus.
Activity against E. coli: Several studies have reported the efficacy of pyrazole derivatives against E. coli. Aminoguanidine-derived 1,3-diphenyl pyrazoles showed better activity against an E. coli strain (MIC = 1 μg/ml) than the standard drug moxifloxacin (B1663623) (MIC = 2 μg/ml). nih.gov In another study, pyrazole-nucleus-containing benzofuran (B130515) substitutions were found to be potent growth inhibitors of E. coli with an MIC value of 15.6 µg/ml. nih.gov A separate investigation of various pyrazole derivatives and their Cu(II) complexes concluded that the pyrazoles showed good activity toward E. coli compared to a control. nih.govfrontiersin.org
Activity against S. aureus: The activity of pyrazoles against S. aureus is varied. A series of 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazolecarbonitriles exhibited antimicrobial activity against both methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA), with MIC values of 25.1 μM and 91.0 μM, respectively. researchgate.net Fused-pyrazole diterpenoids have also been reported as potent growth inhibitors of S. aureus strains with MIC values as low as 0.71 μg/ml. nih.gov However, in one study, the tested pyrazole derivatives and their copper complexes showed no inhibitory effect on S. aureus. nih.govfrontiersin.org This variability underscores how specific substitution patterns are critical for targeting different bacterial species.
Antibacterial Activity of Pyrazole Derivatives
| Derivative Class | Bacterial Strain | Reported Activity (MIC/IC50) | Reference |
|---|---|---|---|
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Escherichia coli 1924 | 1 μg/ml | nih.gov |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Staphylococcus aureus | 1–8 μg/ml | nih.gov |
| Pyrazole-containing benzofuran | Escherichia coli | 15.6 μg/ml | nih.gov |
| Pyrazole-containing benzofuran | Staphylococcus aureus | 7.81 μg/ml | nih.gov |
| 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazolecarbonitriles | Methicillin-susceptible S. aureus (MSSA) | 25.1 μM | researchgate.net |
| 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazolecarbonitriles | Methicillin-resistant S. aureus (MRSA) | 91.0 μM | researchgate.net |
| Fused-pyrazole diterpenoids | Staphylococcus aureus Newman | 0.71 μg/ml | nih.gov |
Antifungal Properties and Targets
The pyrazole scaffold is a cornerstone in the development of modern fungicides, primarily due to its potent inhibition of succinate (B1194679) dehydrogenase (SDH). SDH is a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle of fungi, and its inhibition leads to the disruption of cellular respiration and energy production, ultimately causing fungal death.
Numerous pyrazole-4-carboxamide derivatives have been synthesized and shown to be effective SDH inhibitors. acs.orgnih.govacs.org These compounds exhibit broad-spectrum antifungal activity against a variety of plant pathogenic fungi, including Sclerotinia sclerotiorum, Botrytis cinerea, and Rhizoctonia solani. acs.orgacs.org For instance, certain novel pyrazole-4-carboxamide derivatives have demonstrated in vitro efficacy (EC₅₀ values) comparable or superior to commercial fungicides like boscalid (B143098) and fluxapyroxad. nih.govacs.org One study found that compound U22 , a pyrazole-4-carboxamide derivative, had an EC₅₀ of 0.94 ± 0.11 μg·mL⁻¹ against S. sclerotiorum. nih.gov Another study reported that compounds 7d and 12b showed outstanding activity against R. solani with an EC₅₀ value of 0.046 μg/mL. acs.org
The mechanism of these derivatives involves strong interaction with the SDH active site. acs.org Morphological studies have confirmed that effective compounds can severely damage mycelial structure and increase cell membrane permeability. acs.org The success of these derivatives has established the pyrazole-carboxamide structure as a vital pharmacophore for new SDHI fungicides. researchgate.netresearchgate.net
Elucidation of Anti-inflammatory Mechanisms
Pyrazole derivatives are recognized for their significant anti-inflammatory properties, a characteristic of some of the earliest pyrazole-based drugs. nih.govnih.gov The primary mechanism involves the modulation of inflammatory pathways and the suppression of pro-inflammatory mediators. nih.gov
A key aspect of the anti-inflammatory action of pyrazole derivatives is their ability to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.gov These cytokines are central to the inflammatory response, and their dysregulation is a hallmark of many inflammatory diseases.
Research has shown that novel pyrazole analogs can significantly reduce the levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cells (RAW 264.7). nih.govnih.gov This inhibitory effect is often linked to the suppression of the nuclear factor kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression. nih.govnih.gov By preventing the activation of NF-κB, these compounds effectively block the transcription of genes for TNF-α, IL-6, and other inflammatory mediators. nih.govnih.gov For example, one study identified Compound 6c as a potent inhibitor of NF-κB transcriptional activity, leading to a marked decrease in these pro-inflammatory cytokines. nih.gov This highlights the potential of pyrazole derivatives as therapeutic agents for inflammatory conditions by targeting key cytokine pathways. acs.org
Anticancer Modalities and Cellular Pathway Interactions
The pyrazole core is a privileged scaffold in anticancer drug discovery, with derivatives showing efficacy against a wide range of cancers by targeting various cellular pathways. mdpi.comnih.gov
Pyrazole derivatives have demonstrated significant antiproliferative activity against numerous human cancer cell lines, including hepatocellular carcinoma (HepG2) and non-small cell lung cancer (A549). nih.govnih.govnih.gov The cytotoxic effects are often dose-dependent. For instance, studies on newly synthesized pyrazole derivatives of combretastatin (B1194345) A-4 (CA-4) found that 14 out of 42 compounds had IC₅₀ values below 3 μM against HCC cell lines. najah.edu Similarly, other pyrazole derivatives have shown potent cytotoxicity against A549 cells and HCT116 colorectal carcinoma cells, with some compounds exhibiting IC₅₀ values in the low micromolar range. nih.govnih.gov Another study highlighted a pyrazolone-pyrazole derivative with an IC₅₀ value of 16.50 µM against the MCF-7 breast cancer cell line. mdpi.com
| Compound Class | Cell Line | Activity (IC₅₀) | Source |
|---|---|---|---|
| Pyrazole-5-carboxamide derivative | A549 (Lung) | Significant inhibition at 10 µM | nih.gov |
| Polysubstituted pyrazole derivative (59) | HepG2 (Liver) | 2 µM | nih.gov |
| 1H-pyrazolo[3,4-d]pyrimidine derivative (24) | A549 (Lung) | 8.21 µM | nih.gov |
| 1H-pyrazolo[3,4-d]pyrimidine derivative (24) | HCT116 (Colorectal) | 19.56 µM | nih.gov |
| Pyrazolone-pyrazole derivative (27) | MCF-7 (Breast) | 16.50 µM | mdpi.com |
The anticancer activity of pyrazole derivatives is frequently linked to their ability to induce apoptosis (programmed cell death) and to interfere with the cell cycle. nih.govmdpi.com
Many pyrazole compounds trigger the apoptotic cascade in cancer cells. researchgate.net This can occur through the intrinsic pathway, often involving the generation of reactive oxygen species (ROS), modulation of p53, and changes in the ratio of Bcl-2 family proteins, or through the extrinsic pathway by activating death receptors like TRAIL-R1 and TRAIL-R2. nih.govresearchgate.net A consistent outcome is the activation of executioner caspases, such as caspase-3, which dismantle the cell. nih.govmdpi.comnih.gov One study showed that a pyrazole derivative induced apoptosis in triple-negative breast cancer cells by increasing ROS levels and activating caspase-3. researchgate.net
In addition to apoptosis, pyrazole derivatives can arrest the cell cycle at various phases, most commonly the G2/M phase. mdpi.comnajah.edu This prevents cancer cells from proceeding through mitosis and proliferating. This cell cycle arrest is often achieved by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, or by down-regulating key cell cycle proteins like Cdc2 (CDK1) and Cyclin B1. mdpi.comnajah.edu
Molecular Docking and Binding Interaction Analysis
Molecular docking is a computational tool extensively used to predict and analyze the binding of pyrazole derivatives to their biological targets, providing crucial insights into their mechanism of action. researchgate.netyoutube.com This technique helps in understanding the structure-activity relationships (SAR) and guides the rational design of more potent and selective molecules. nih.gov
In antifungal research, docking studies have visualized how pyrazole-carboxamide derivatives fit into the active pocket of succinate dehydrogenase (SDH). acs.orgacs.org These models reveal key interactions, such as hydrogen bonds between the inhibitor and amino acid residues like tryptophan and tyrosine within the enzyme's active site, explaining the basis of their inhibitory action. acs.org
For anticancer applications, docking has been used to model the interaction of pyrazole derivatives with targets like vascular endothelial growth factor receptor 2 (VEGFR-2), tubulin, and Bcl-2. nih.govnih.gov Docking studies have shown that pyrazole derivatives can fit snugly into the ATP-binding site of kinases like VEGFR-2, forming hydrogen bonds and other non-bonded interactions that are critical for their inhibitory effect. nih.govnih.gov Similarly, docking into the colchicine (B1669291) binding site of tubulin explains how some derivatives inhibit microtubule polymerization. ekb.eg These computational analyses are invaluable for optimizing lead compounds to enhance their binding affinity and therapeutic potential. nih.govresearchgate.net
Computational Modeling of Ligand-Protein Interactions
Computational modeling plays a crucial role in understanding how pyrazole derivatives interact with biological targets at the molecular level. These in silico techniques allow researchers to visualize and analyze the binding modes of these compounds within the active sites of proteins, providing a rational basis for their observed biological activities.
Molecular docking studies, for instance, have been instrumental in rationalizing the in vitro activity of various pyrazole derivatives. In the context of antimalarial research, new 1,3,4-trisubstituted pyrazole derivatives were synthesized and their potent antiplasmodial activity was explained through molecular docking against both wild-type and quadruple mutant pfDHFR-TS structures. nih.gov Similarly, for the treatment of Alzheimer's disease, molecular docking of 2-pyrazoline (B94618) derivatives into the active sites of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) revealed key binding interactions. For example, the ethylpiperazine moiety of one potent BChE inhibitor was shown to fit into the anionic site, establishing π–cation interactions with a tryptophan residue (Trp82), while the phenyl group interacted with peripheral site residues. scispace.com
In the field of antitubercular drug discovery, computational studies have supported the binding of pyrazole derivatives within the substrate-binding pocket of Mycobacterium tuberculosis CYP121A1. nih.govmdpi.com These models help in understanding the structure-activity relationships (SAR), where, for example, derivatives with longer or branched-chain alkoxy substitutions showed optimal activity. nih.gov
Furthermore, computational solvent mapping is a technique used to identify favorable binding positions on a protein's surface. nih.gov This method can predict "druggable" sites capable of binding ligands with high affinity, which is crucial for the rational design of new pyrazole-based therapeutic agents. nih.gov
Prediction of Binding Affinity and Specificity
The prediction of binding affinity and specificity is a key outcome of computational modeling, enabling the prioritization of compounds for synthesis and further biological testing. Various computational parameters and methods are employed to estimate how strongly a pyrazole derivative will bind to its target protein and how selectively it will do so over other proteins.
For a series of imidazole (B134444) and triazole diarylpyrazole derivatives designed as Mtb CYP121A1 inhibitors, binding affinities were computationally predicted and, in some cases, confirmed with experimental techniques like UV-vis spectroscopy. mdpi.com For instance, the methoxy (B1213986) triazole derivative with a chloroaryl group (12b) exhibited the tightest binding affinity with a dissociation constant (Kd) of 5.1 ± 1.5 μM. nih.gov The propyloxy (11f) and isopropyloxy (11h) derivatives of 4-chloroaryl pyrazoles also showed significant binding affinity to Mtb CYP121A1. mdpi.com
In the development of multi-targeted kinase inhibitors, a series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives were evaluated for their inhibitory activity against JAK2/3 and Aurora A/B kinases. researchgate.net Molecular modeling suggested that a particularly potent compound, 10e, could maintain a binding mode similar to a known multi-target kinase inhibitor. researchgate.net This prediction was supported by its IC50 values against the target kinases. researchgate.net
The following table provides examples of computationally studied pyrazole derivatives and their predicted or determined binding affinities for specific biological targets.
| Compound Class | Target Protein | Predicted/Determined Binding Affinity | Research Focus |
| Diarylpyrazole Derivatives | Mycobacterium tuberculosis CYP121A1 | Kd: 5.1 ± 1.5 μM (for compound 12b) | Antitubercular |
| Diarylpyrazole Derivatives | Mycobacterium tuberculosis CYP121A1 | Kd: 11.73 μM (for compound 11f) | Antitubercular |
| Diarylpyrazole Derivatives | Mycobacterium tuberculosis CYP121A1 | Kd: 17.72 μM (for compound 11h) | Antitubercular |
| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole Derivatives | JAK2 | IC50: 0.166 μM (for compound 10e) | Anticancer |
| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole Derivatives | JAK3 | IC50: 0.057 μM (for compound 10e) | Anticancer |
| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole Derivatives | Aurora A | IC50: 0.939 μM (for compound 10e) | Anticancer |
| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole Derivatives | Aurora B | IC50: 0.583 μM (for compound 10e) | Anticancer |
This table presents data on various pyrazole derivatives to illustrate the application of computational methods in predicting binding affinity. Data for the specific compound this compound is not available.
Future Research Directions and Unaddressed Inquiries
Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy
The synthesis of pyrazole (B372694) derivatives has a long history, but the demand for greener, more efficient chemical processes presents an ongoing challenge. Future research should prioritize the development of novel synthetic methodologies for compounds like 4-Isopropyl-3-methyl-1H-pyrazole that maximize atom economy and minimize environmental impact.
Key areas for exploration include:
One-Pot, Multi-Component Reactions: Expanding on established one-pot procedures for other pyrazoles, such as the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), could lead to efficient, solvent-minimized routes. researchgate.net These reactions, which combine multiple starting materials in a single step, reduce waste and simplify purification.
Recyclable Catalysts: The use of recoverable catalysts, like the ionic liquid [Et3NH][HSO4], has been shown to be effective in the eco-friendly synthesis of pyrazole derivatives. researchgate.net Investigating similar catalytic systems for the synthesis of asymmetrically substituted pyrazoles is a logical next step.
Microwave-Assisted Synthesis: This technique has been successfully used for the rapid synthesis of 1,5-diarylpyrazoles and offers a way to reduce reaction times and energy consumption. tandfonline.com Applying this to the synthesis of this compound could significantly improve efficiency.
Solvent-Free Conditions: Moving away from traditional organic solvents towards solvent-free or aqueous reaction media is a core tenet of green chemistry. Research has demonstrated the feasibility of synthesizing complex pyrazoles under these conditions, a strategy that should be adapted for simpler derivatives. researchgate.netnih.gov
Table 1: Promising Sustainable Synthetic Strategies for Pyrazole Derivatives
| Strategy | Description | Potential Advantages | Reference Example |
|---|---|---|---|
| One-Pot Three-Component Condensation | Combining an aldehyde, ethyl acetoacetate, and a hydrazine (B178648) source in a single reaction vessel. | High yields, simple procedure, reduced waste. | Synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). researchgate.net |
| Recyclable Ionic Liquid Catalysis | Using an ionic liquid like [Et3NH][HSO4] as a reusable catalyst under solvent-free conditions. | Cost-effective, eco-friendly, catalyst can be reused multiple times. | [Et3NH][HSO4] catalyzed synthesis of pyrazol-5-ols. researchgate.net |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate the reaction between supported reagents. | Rapid reaction times, increased yields, cleaner reactions. | Synthesis of 1,5-diarylpyrazoles. tandfonline.com |
| Aqueous Media Synthesis | Performing the synthesis in water or a high-percentage ethanol-water mixture. | Reduced environmental impact, simplified product isolation. | Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) in 70% EtOH. nih.gov |
Application of Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Studies
While standard spectroscopic techniques like NMR and IR are routinely used to confirm the final structure of pyrazole derivatives, there is a significant opportunity to apply more advanced methods to study reaction dynamics in real time. rsc.orgnih.gov Understanding the intricate mechanisms of pyrazole formation is crucial for optimizing reaction conditions and yields.
Future research should involve:
In-situ Spectroscopy: Employing techniques like process IR or Raman spectroscopy to monitor the concentration of reactants, intermediates, and products throughout the course of a reaction. This would provide invaluable kinetic data for the synthesis of this compound.
Advanced NMR Methods: Utilizing two-dimensional NMR techniques and specialized experiments to unambiguously identify and characterize transient intermediates in complex reaction mixtures. nih.gov
Computational Spectroscopy: Combining experimental data with theoretical calculations, such as Density Functional Theory (DFT), can help elucidate transition states and reaction pathways. rsc.orgtandfonline.com This synergy has been proven effective for other pyrazole derivatives and can predict spectroscopic properties with high accuracy. rsc.org
Integration of Machine Learning and AI in Computational Design for Targeted Ligands
Future directions include:
Generative Models for De Novo Design: Using generative AI to propose novel pyrazole structures, like derivatives of this compound, that are optimized for binding to a specific biological target. youtube.com These models can "learn" the grammar of chemical structures and propose molecules that are not only potent but also synthetically accessible. desertsci.comyoutube.com
Predictive Modeling: Developing robust Quantitative Structure-Activity Relationship (QSAR) and pharmacophore models based on existing pyrazole bioactivity data. nih.gov These models can then be used to screen virtual libraries of new derivatives and prioritize candidates for synthesis and testing. mdpi.com
AI-Powered Retrosynthesis: Employing AI tools to predict viable and efficient synthetic routes for newly designed pyrazole targets. This can accelerate the experimental phase by identifying the most promising chemical transformations and reaction conditions. desertsci.com The development of pyrazolone (B3327878) derivatives has already benefited from such computational approaches, evolving from simple structural modifications to high-throughput screening and fragment-based design. scite.ai
Exploration of Underexplored Biological Activities and Related Mechanisms
The pyrazole nucleus is a privileged scaffold, known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govnih.gov However, many of these activities have not been fully explored, and the underlying mechanisms of action are often not well understood.
Prospective research should aim to:
Screen Against Novel Targets: Test this compound and related compounds against a broader range of biological targets beyond the conventional ones. This could include enzymes, receptors, and signaling pathways implicated in diseases for which pyrazoles are not traditionally considered. For instance, pyrazole derivatives have shown promise as inhibitors of carbonic anhydrase and dihydrofolate reductase (DHFR). nih.govnih.gov
Mechanism of Action Studies: For any observed biological activity, conduct in-depth mechanistic studies to identify the precise molecular target and signaling pathway. This could involve techniques like cellular thermal shift assays, proteomics, and genetic knockdown experiments.
Antiparasitic and Antiviral Potential: While some work has been done, the potential of pyrazoles against neglected tropical diseases and emerging viral threats remains an underexplored area. nih.gov For example, derivatives have shown trypanocidal activity against Trypanosoma cruzi, the parasite that causes Chagas disease. mdpi.comnih.gov
Table 2: Selected Biological Activities of Pyrazole Scaffolds for Future Investigation
| Activity | Potential Target/Mechanism | Reference |
|---|---|---|
| Anticancer | Tubulin polymerization inhibition; Kinase inhibition (e.g., EGFR); Apoptosis induction. | mdpi.comnih.gov |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) inhibition. | nih.gov |
| Antimicrobial | Dihydrofolate reductase (DHFR) inhibition. | nih.gov |
| Trypanocidal | Cysteine protease (Cruzipain) inhibition. | mdpi.comnih.gov |
| Carbonic Anhydrase Inhibition | Inhibition of human carbonic anhydrase isoforms (hCA I and II). | nih.gov |
Design and Synthesis of Multi-Target Pyrazole-Based Hybrid Molecules
The strategy of molecular hybridization, which combines two or more distinct pharmacophores into a single molecule, is a powerful approach to address complex diseases and combat drug resistance. nih.gov The pyrazole scaffold is an ideal component for such hybrids due to its versatile chemistry and broad bioactivity. researchgate.net
Future research in this area should focus on:
Rational Design: Designing hybrid molecules where the pyrazole core is linked to another bioactive moiety to create a compound that can modulate multiple targets simultaneously. For example, hybrids of pyrazole and benzimidazole (B57391) have been synthesized to combine their respective anti-inflammatory and antioxidant properties. nih.govacs.org
Diverse Pharmacophore Combinations: Exploring the fusion of the this compound structure with other heterocyclic systems known for their medicinal properties, such as chalcones, thiazolidinones, or oxadiazoles. mdpi.comresearchgate.net This approach has yielded promising anticancer and antimicrobial agents. mdpi.comresearchgate.net
Q & A
Q. What synthetic routes are most effective for preparing 4-isopropyl-3-methyl-1H-pyrazole, and how can reaction conditions be optimized?
The synthesis of this compound typically involves cyclocondensation of hydrazines with β-diketones or via Knorr pyrazole synthesis. Key methodological considerations include:
- Precursor selection : Use of 3-methylpentane-2,4-dione derivatives with hydrazine hydrate under reflux conditions .
- Isomer control : Substituent position and reaction temperature significantly influence isomer ratios. For example, steric hindrance from the isopropyl group may favor regioselectivity at the 3- and 4-positions .
- Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF) and acid/base catalysts can improve yields. Monitor reaction progress via TLC or HPLC .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry (e.g., distinguishing 3- vs. 4-substitution patterns) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray crystallography : For unambiguous structural determination, single-crystal X-ray diffraction provides bond lengths and angles, as demonstrated in related pyrazole derivatives .
- HPLC-PDA : Purity assessment (>95%) using reversed-phase chromatography with UV detection at 254 nm .
Advanced Research Questions
Q. How can isomerization or tautomerism in this compound derivatives be controlled during synthesis?
- Steric and electronic effects : Bulky substituents (e.g., isopropyl) at the 4-position reduce tautomeric shifts by stabilizing the 1H-pyrazole form .
- Solvent influence : Polar aprotic solvents (e.g., DMSO) favor keto-enol tautomerism, while nonpolar solvents stabilize the pyrazole ring .
- Temperature control : Lower reaction temperatures minimize thermal isomerization .
Q. What computational methods are suitable for predicting the reactivity and binding affinity of this compound in drug discovery?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cyclooxygenase-2). Validate with experimental IC₅₀ values from enzyme inhibition assays .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Basis sets like B3LYP/6-31G(d) provide reliable results for pyrazole derivatives .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories using AMBER or GROMACS .
Q. How does the substituent pattern of this compound influence its adsorption on indoor surfaces, and what analytical methods quantify this behavior?
- Surface interactions : The hydrophobic isopropyl group enhances adsorption on nonpolar surfaces (e.g., PVC). Study via quartz crystal microbalance (QCM) or atomic force microscopy (AFM) .
- Oxidative stability : Expose to ozone or NOx in environmental chambers; monitor degradation products via GC-MS .
- Microspectroscopic imaging : Use Raman or ToF-SIMS to map surface-bound pyrazole distribution .
Q. What strategies resolve contradictions in bioactivity data for this compound derivatives across studies?
- Meta-analysis : Compare IC₅₀ values across studies using standardized assay protocols (e.g., MTT vs. CellTiter-Glo®) .
- Structural validation : Confirm compound identity via X-ray crystallography to rule out polymorphic or isomeric discrepancies .
- Dose-response normalization : Account for variations in cell line sensitivity and solvent effects (e.g., DMSO concentration) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
